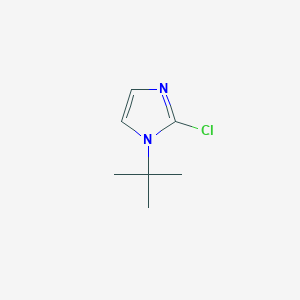

2-(Difluoromethoxy)-4-nitroaniline

Übersicht

Beschreibung

2-(Difluoromethoxy)aniline is a chemical compound with the molecular formula C7H7F2NO. It has an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da . It is also known by its IUPAC name, 2-(Difluoromethoxy)benzenamine .

Molecular Structure Analysis

The molecular structure of 2-(Difluoromethoxy)aniline consists of a benzene ring substituted with an amino group (NH2) and a difluoromethoxy group (OCHF2) . The structure of 4-Difluoromethoxy-2-Nitro-Aniline, a related compound, has a molecular formula of C7H6F2N2O3, an average mass of 204.131 Da, and a monoisotopic mass of 204.034653 Da .Physical And Chemical Properties Analysis

2-(Difluoromethoxy)aniline has a boiling point of 205 °C and a flash point of 92 °C . Its refractive index is 1.504 , and it has a density of 1.265 gWissenschaftliche Forschungsanwendungen

Biodegradation in Environmental Sciences

2-Chloro-4-nitroaniline (2-C-4-NA), a chemical relative to 2-(Difluoromethoxy)-4-nitroaniline, is used in dyes, pharmaceuticals, and other industries. Its biodegradation is critical due to poor biodegradability. A study reported the biodegradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1 under aerobic conditions, utilizing it as a carbon, nitrogen, and energy source (Khan, Pal, Vikram, & Cameotra, 2013).

Electrochemistry and Biocatalysis

The electrochemical behavior of nitroanilines, including 4-nitroaniline (4-NA) and 2-nitroaniline (2-NA), has been explored for applications in biosensors and biocatalysis. Modified electrodes with nitroaniline derivatives have shown potential for immobilizing proteins like myoglobin, leading to enhanced biocatalytic activity (Kumar & Chen, 2007).

Anaerobic Degradation and Environmental Impact

Geobacter sp. KT7 and Thauera aromatica KT9, microbial strains isolated from contaminated sediment, have shown the capability to utilize 2-chloro-4-nitroaniline, a compound analogous to this compound, as sole carbon and nitrogen sources under anaerobic conditions. This has implications for environmental cleanup and pollution control (Duc, 2019).

Catalytic Reduction and Pollution Treatment

Nitroanilines are environmental contaminants that can be transformed into less toxic products. Catalytic systems, including nanoparticles, have been employed for the reduction of nitroanilines, which is vital for environmental remediation and pollution control (Naseem, Begum, & Farooqi, 2017).

Water Treatment Technologies

The treatment of nitroaniline-containing wastewater is a significant environmental challenge due to its toxicity. Innovative technologies like membrane-aerated biofilm reactors have been explored for efficient treatment, demonstrating potential in simultaneous nitroaniline degradation and nitrogen removal, indicating advancements in water treatment methodologies (Mei et al., 2020).

Interaction with Biological Molecules

Studies on the interaction of nitroanilines with bovine serum albumin provide insights into the biological implications of these compounds. Understanding these interactions is crucial for assessing the potential health risks associated with exposure to nitroaniline derivatives (Xiang, Tong, & Lin, 2007).

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPKGVHPTPDQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22236-06-2 | |

| Record name | 2-(difluoromethoxy)-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)

![tert-butyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1438968.png)

![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)